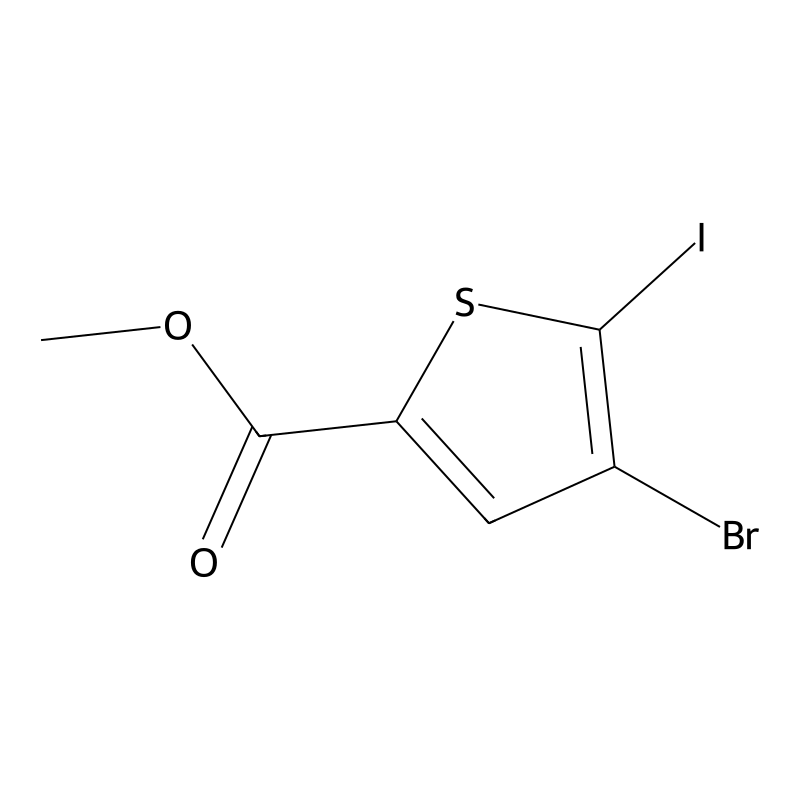

methyl 4-bromo-5-iodothiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-bromo-5-iodothiophene-2-carboxylate is a halogenated thiophene derivative characterized by the presence of both bromine and iodine substituents on its aromatic ring, along with a carboxylate functional group. This compound is notable for its unique reactivity and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The molecular formula of methyl 4-bromo-5-iodothiophene-2-carboxylate is CHBrI OS, and its structure features a five-membered thiophene ring fused with halogen atoms and a carboxylate group at the second position.

- Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic or electrophilic substitution.

- Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

- Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Research into the biological activity of methyl 4-bromo-5-iodothiophene-2-carboxylate suggests that its derivatives may exhibit significant pharmacological properties. These compounds have been explored for their potential as inhibitors of viral polymerases, particularly in the context of drug discovery for diseases such as hepatitis C. The presence of halogen atoms may enhance binding affinity to biological targets, making these compounds valuable in medicinal chemistry .

The synthesis of methyl 4-bromo-5-iodothiophene-2-carboxylate typically involves:

- Halogenation: Bromination and iodination of methyl thiophene-2-carboxylate using bromine and iodine reagents in the presence of catalysts.

- Reaction Conditions: The reactions are often conducted under controlled temperature conditions to ensure selective substitution at the desired positions, optimizing yield and purity.

Industrial Production

For industrial applications, methods are adapted to enhance scalability. Continuous flow reactors may be employed to maintain consistent reaction parameters and improve efficiency while minimizing impurities.

Methyl 4-bromo-5-iodothiophene-2-carboxylate has diverse applications:

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules and heterocycles.

- Materials Science: Utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs).

- Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in antiviral drug development.

The mechanism of action for methyl 4-bromo-5-iodothiophene-2-carboxylate involves interactions with molecular targets such as enzymes or receptors. The halogen substituents can facilitate halogen bonding, enhancing the compound's binding affinity and specificity towards these targets. This property is particularly useful in drug design, where modulation of biochemical pathways is desired .

Several compounds share structural similarities with methyl 4-bromo-5-iodothiophene-2-carboxylate. Notable examples include:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-Bromo-2-chlorothiophene | Contains chlorine instead of iodine | Different halogen combination affects reactivity |

| 5-Iodo-2-thiophenecarboxylic acid | Lacks bromine substituent | Less versatile in certain reactions |

| Methyl 4-bromo-3-thiophenecarboxylate | Has a bromine atom but no iodine | Variation in position alters reactivity |

| Methyl 5-Iodo-3-thiophenecarboxylate | Lacks bromine atom | Affects reactivity in substitution reactions |

Uniqueness

Methyl 4-bromo-5-iodothiophene-2-carboxylate is unique due to its specific combination of both bromine and iodine substituents on the thiophene ring along with the carboxylate functional group. This combination allows for enhanced reactivity and versatility compared to mono-halogenated derivatives, making it a valuable intermediate in organic synthesis and various scientific applications.